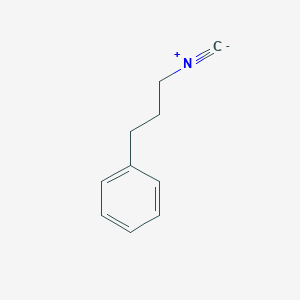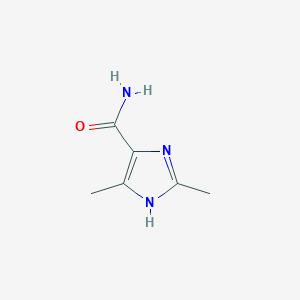
2,4-Dimethyl-1H-imidazole-5-carboxamide
Übersicht
Beschreibung
2,4-Dimethyl-1H-imidazole-5-carboxamide, commonly known as DIMCA, is a chemical compound that belongs to the imidazole family. It is a white crystalline powder that is soluble in water and organic solvents. DIMCA has applications in various fields, including scientific research, pharmaceuticals, and agriculture.
Wirkmechanismus
The mechanism of action of DIMCA is not fully understood, but it is believed to inhibit the activity of certain enzymes, including xanthine oxidase and aldehyde oxidase. These enzymes are involved in the metabolism of purines and aldehydes, respectively. By inhibiting their activity, DIMCA may have anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
DIMCA has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of uric acid, which is a marker of inflammation. It has also been shown to decrease the levels of reactive oxygen species, which are involved in oxidative stress. In addition, DIMCA has been found to have a protective effect on liver cells, which may be attributed to its antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DIMCA in lab experiments is its high purity and stability. It is also relatively inexpensive compared to other reagents with similar properties. However, one limitation of using DIMCA is its low solubility in water, which may require the use of organic solvents in some experiments.
Zukünftige Richtungen
There are several future directions for the study of DIMCA. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Another area of interest is its use as a precursor for the synthesis of metal complexes with novel catalytic properties. Further research is needed to fully understand the mechanism of action of DIMCA and its potential applications in various fields.
In conclusion, 2,4-Dimethyl-1H-imidazole-5-carboxamide is a chemical compound with various applications in scientific research, pharmaceuticals, and agriculture. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DIMCA in various fields.
Wissenschaftliche Forschungsanwendungen
DIMCA has various applications in scientific research, including its use as a reagent for the determination of copper and nickel ions in solutions. It is also used as a ligand in the synthesis of metal complexes, which have applications in catalysis and organic synthesis. DIMCA has been studied for its antifungal and antibacterial properties and has shown promising results in inhibiting the growth of certain microorganisms.
Eigenschaften
CAS-Nummer |
124709-80-4 |
|---|---|
Produktname |
2,4-Dimethyl-1H-imidazole-5-carboxamide |
Molekularformel |
C6H9N3O |
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
2,5-dimethyl-1H-imidazole-4-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-3-5(6(7)10)9-4(2)8-3/h1-2H3,(H2,7,10)(H,8,9) |
InChI-Schlüssel |
MUINFCUJBRRPGO-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(N1)C)C(=O)N |
Kanonische SMILES |
CC1=C(N=C(N1)C)C(=O)N |
Synonyme |
1H-Imidazole-4-carboxamide,2,5-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



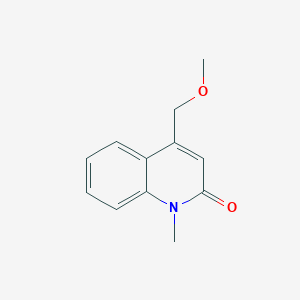
![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B49777.png)





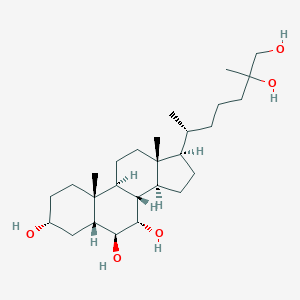
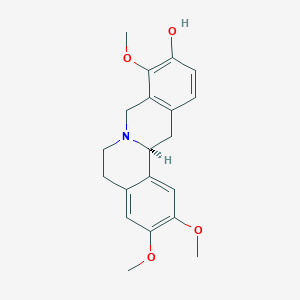
![3-Cyclohexene-1,2-diol, 5-[(1R)-1,5-dimethyl-4-hexen-1-yl]-2-methyl-](/img/structure/B49802.png)

